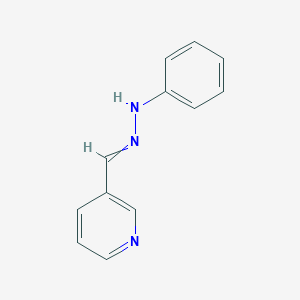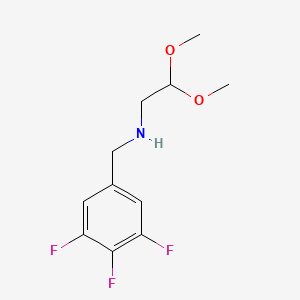
Nickel Iron composite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-nickel alloy, also known as iron alloy, Fe,Ni, is a group of alloys consisting primarily of the elements iron and nickel. These alloys are significant in both natural and industrial contexts. Naturally, iron-nickel alloys are found in meteorites and the cores of telluric planets, including Earth . Industrially, they are used in various applications due to their unique properties, such as high magnetic permeability and resistance to corrosion .
准备方法
Synthetic Routes and Reaction Conditions
Iron-nickel alloys can be synthesized through various methods, including melting, electrodeposition, and mechanical alloying.
Electrodeposition: This method involves the deposition of iron and nickel from a solution onto a substrate using an electric current.
Mechanical Alloying: This method involves the mechanical mixing of iron and nickel powders, followed by heat treatment to form the alloy.
Industrial Production Methods
Industrially, iron-nickel alloys are produced using pyrometallurgical processes, which involve the high-temperature melting of iron and nickel ores. The molten metals are then mixed and cast into desired shapes . Another method involves the use of sol-gel and co-precipitation techniques to prepare iron-nickel alloy precursors, which are then reduced to form the final alloy .
化学反应分析
Types of Reactions
Iron-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Iron-nickel alloys can oxidize when exposed to oxygen, forming iron and nickel oxides.
Reduction: These alloys can be reduced using hydrogen or carbon monoxide to form pure iron and nickel.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Other metal salts or powders mixed with the iron-nickel alloy.
Major Products Formed
Oxidation: Iron oxide (FeO, Fe2O3) and nickel oxide (NiO).
Reduction: Pure iron and nickel.
Substitution: Alloys such as iron-nickel-chromium or iron-nickel-cobalt.
科学研究应用
Iron-nickel alloys have a wide range of scientific research applications due to their unique properties.
作用机制
The mechanism by which iron-nickel alloys exert their effects is primarily based on their unique magnetic and mechanical properties.
Magnetic Properties: The high magnetic permeability of iron-nickel alloys makes them ideal for use in magnetic storage devices and transformers.
Mechanical Properties: The alloys exhibit high strength and resistance to deformation, making them suitable for structural applications.
Chemical Properties: The surface of iron-nickel alloys provides a complex electron environment that catalyzes various chemical reactions.
相似化合物的比较
Iron-nickel alloys are unique compared to other similar compounds due to their specific combination of properties.
Iron-Chromium Alloys: These alloys have higher corrosion resistance but lower magnetic permeability compared to iron-nickel alloys.
Iron-Cobalt Alloys: These alloys exhibit higher magnetic saturation but are more brittle than iron-nickel alloys.
Iron-Manganese Alloys: These alloys are more ductile but have lower strength compared to iron-nickel alloys.
Similar Compounds
- Iron-chromium alloys
- Iron-cobalt alloys
- Iron-manganese alloys
Iron-nickel alloys stand out due to their balanced combination of high strength, magnetic permeability, and corrosion resistance, making them versatile for various applications.
属性
CAS 编号 |
12062-87-2 |
|---|---|
分子式 |
FeNi |
分子量 |
114.54 g/mol |
IUPAC 名称 |
iron;nickel |
InChI |
InChI=1S/Fe.Ni |
InChI 键 |
UGKDIUIOSMUOAW-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B8629968.png)

![N-[2-(4-Methoxyphenyl)propyl]acetamide](/img/structure/B8629979.png)
![6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8630004.png)

